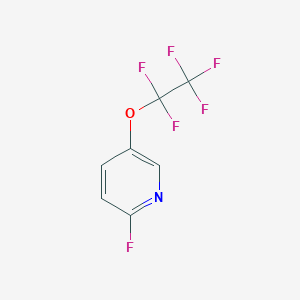

2-fluoro-5-(pentafluoroethoxy)pyridine

Description

BenchChem offers high-quality 2-fluoro-5-(pentafluoroethoxy)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-fluoro-5-(pentafluoroethoxy)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-(1,1,2,2,2-pentafluoroethoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F6NO/c8-5-2-1-4(3-14-5)15-7(12,13)6(9,10)11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKSCEIVOTVOCGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1OC(C(F)(F)F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F6NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Application of 2-Fluoro-5-(pentafluoroethoxy)pyridine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and fluorinated motifs into molecular scaffolds is a cornerstone of rational drug design. These elements are prized for their ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity, thereby enhancing its pharmacokinetic and pharmacodynamic profile. Within this context, the 2-fluoro-5-(pentafluoroethoxy)pyridine scaffold has emerged as a building block of significant interest. This guide provides an in-depth technical exploration of its synthesis, reactivity, and profound potential in medicinal chemistry. We will delve into the causality behind experimental choices, offering field-proven insights for its application in the development of novel therapeutic agents.

The pyridine core is a ubiquitous feature in a vast number of approved drugs and biologically active compounds, prized for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1][2][3] The introduction of a fluorine atom at the 2-position not only enhances metabolic stability but also activates this position for nucleophilic aromatic substitution (SNAr), providing a versatile handle for molecular diversification.[4][5] Complementing this is the pentafluoroethoxy (-OCF2CF3) group at the 5-position. This bulky, highly electronegative, and metabolically robust substituent offers a unique electronic and steric profile, serving as a valuable bioisostere for other functional groups and contributing to improved pharmacokinetic properties.

This guide will first propose a robust synthetic pathway to access this valuable scaffold, followed by a detailed examination of its key chemical transformations, complete with actionable experimental protocols.

Part 1: Synthesis of the Core Scaffold

While the direct synthesis of 2-fluoro-5-(pentafluoroethoxy)pyridine is not extensively documented in publicly available literature, a plausible and scientifically sound multi-step synthetic route can be devised based on established organofluorine chemistry and heterocyclic transformations. The proposed pathway leverages the classic Balz-Schiemann reaction for the introduction of the 2-fluoro substituent from a key aminopyridine intermediate.[6][7][8][9][10]

The logical flow of this synthesis is depicted below:

Caption: Proposed synthetic pathway to 2-fluoro-5-(pentafluoroethoxy)pyridine.

Experimental Protocols for Synthesis

The following protocols are based on established methodologies for analogous transformations and are designed to be self-validating systems.

Step 1: Synthesis of 2-Nitro-5-(pentafluoroethoxy)pyridine

-

Rationale: This step introduces the pentafluoroethoxy group onto the pyridine ring. The reaction proceeds via a nucleophilic substitution on a suitable pentafluoroethylating agent by the hydroxyl group of 5-hydroxy-2-nitropyridine. The nitro group at the 2-position serves to activate the ring and is a precursor to the required amine.

-

Protocol:

-

To a stirred solution of 5-hydroxy-2-nitropyridine (1.0 eq.) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 eq.).

-

Stir the mixture at room temperature for 30 minutes.

-

Add pentafluoroethyl iodide (1.2 eq.) dropwise to the reaction mixture.

-

Heat the reaction to 80 °C and stir for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-nitro-5-(pentafluoroethoxy)pyridine.

-

Step 2: Synthesis of 5-(Pentafluoroethoxy)pyridin-2-amine

-

Rationale: The nitro group is reduced to the corresponding amine, which is the direct precursor for the Balz-Schiemann reaction. Catalytic hydrogenation is a clean and efficient method for this transformation.

-

Protocol:

-

Dissolve 2-nitro-5-(pentafluoroethoxy)pyridine (1.0 eq.) in ethanol in a hydrogenation vessel.

-

Add palladium on carbon (10 wt. %, 0.1 eq.) to the solution.

-

Pressurize the vessel with hydrogen gas (50 psi) and stir the reaction mixture vigorously at room temperature for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield 5-(pentafluoroethoxy)pyridin-2-amine, which can often be used in the next step without further purification.

-

Step 3: Synthesis of 2-Fluoro-5-(pentafluoroethoxy)pyridine via Balz-Schiemann Reaction [6][7][8][9][10]

-

Rationale: This classic reaction converts the primary aromatic amine into a diazonium tetrafluoroborate salt, which upon thermal decomposition, yields the desired aryl fluoride. This method is one of the most reliable for introducing a fluorine atom at a specific position on an aromatic ring.[6][7]

-

Protocol:

-

Suspend 5-(pentafluoroethoxy)pyridin-2-amine (1.0 eq.) in a solution of tetrafluoroboric acid (48% in water, 3.0 eq.) at 0 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature between 0 and 5 °C.

-

Stir the mixture at this temperature for 1 hour, which should result in the precipitation of the diazonium tetrafluoroborate salt.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

-

In a flask equipped with a condenser, gently heat the dried diazonium salt until nitrogen evolution ceases. The thermal decomposition should be conducted with caution behind a blast shield.

-

The resulting crude product can be purified by distillation or column chromatography to give 2-fluoro-5-(pentafluoroethoxy)pyridine.

-

Part 2: Applications in Medicinal Chemistry - A Versatile Building Block

The true utility of 2-fluoro-5-(pentafluoroethoxy)pyridine lies in its capacity as a versatile intermediate for the synthesis of a diverse array of more complex molecules. The fluorine atom at the 2-position is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, and the pyridine ring can be further functionalized through palladium-catalyzed cross-coupling reactions.

Caption: Key derivatization reactions of the core scaffold.

Key Diversification Reactions and Protocols

1. Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine nitrogen and the pentafluoroethoxy group, combined with the excellent leaving group ability of fluoride, makes the 2-position highly susceptible to nucleophilic attack.[4][5]

-

Protocol for Amination:

-

Dissolve 2-fluoro-5-(pentafluoroethoxy)pyridine (1.0 eq.) and the desired primary or secondary amine (1.2 eq.) in a polar aprotic solvent such as DMSO or NMP.

-

Add a non-nucleophilic base such as potassium carbonate or diisopropylethylamine (DIPEA) (2.0 eq.).

-

Heat the reaction mixture to 80-120 °C and stir for 4-12 hours, monitoring by LC-MS.

-

Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography to yield the 2-amino-5-(pentafluoroethoxy)pyridine derivative.

-

Table 1: Representative SNAr Reactions

| Nucleophile | Product Type | Typical Conditions |

| Primary/Secondary Amines | 2-Aminopyridines | K₂CO₃, DMSO, 100 °C |

| Alcohols (as alkoxides) | 2-Alkoxypyridines | NaH, THF, 60 °C |

| Thiols (as thiolates) | 2-Thioetherpyridines | NaH, DMF, 80 °C |

2. Palladium-Catalyzed Cross-Coupling Reactions

For C-C and C-N bond formations that are not amenable to SNAr, palladium-catalyzed cross-coupling reactions are indispensable tools. While the C-F bond can be activated under certain conditions, it is often more practical to first convert the 2-fluoro- derivative to the more reactive 2-chloro- or 2-bromo- analog. A plausible route to the 2-chloro analog involves a similar synthetic strategy as outlined above, but utilizing a Sandmeyer-type chlorination or starting from a different precursor.[11][12][13][14]

-

Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds, particularly with weakly nucleophilic amines.[15][16][17][18]

-

Protocol (assuming 2-chloro-5-(pentafluoroethoxy)pyridine):

-

To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.4 eq.).

-

Evacuate and backfill the tube with an inert gas (e.g., argon).

-

Add 2-chloro-5-(pentafluoroethoxy)pyridine (1.0 eq.), the amine (1.2 eq.), and anhydrous toluene.

-

Heat the reaction mixture to 100-110 °C for 12-24 hours.

-

Cool to room temperature, dilute with ethyl acetate, and filter through Celite.

-

Concentrate the filtrate and purify by column chromatography.

-

-

-

Suzuki-Miyaura Coupling: This reaction is a cornerstone of C-C bond formation, allowing for the introduction of a wide variety of aryl and heteroaryl groups.[19][20][21][22][23]

-

Protocol (assuming 2-chloro-5-(pentafluoroethoxy)pyridine):

-

In a flask, combine 2-chloro-5-(pentafluoroethoxy)pyridine (1.0 eq.), the desired boronic acid or ester (1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., aqueous sodium carbonate solution, 2M, 2.0 eq.).

-

Add a solvent such as 1,4-dioxane or toluene.

-

Degas the mixture by bubbling with argon for 15 minutes.

-

Heat the reaction to 90-100 °C for 8-16 hours.

-

Cool to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the organic phase, dry, and concentrate.

-

Purify by column chromatography to afford the 2-aryl-5-(pentafluoroethoxy)pyridine derivative.

-

-

Conclusion: A Scaffold with Untapped Potential

While direct literature on 2-fluoro-5-(pentafluoroethoxy)pyridine is emergent, its constituent parts—the 2-fluoropyridine and the pentafluoroethoxy group—are well-established motifs in medicinal chemistry. The proposed synthetic route provides a logical and feasible pathway to access this valuable building block. Its reactivity profile, dominated by facile SNAr at the 2-position and amenability to palladium-catalyzed cross-coupling, opens the door to a vast chemical space for exploration. The unique combination of the pyridine core for target engagement and the heavily fluorinated substituents for pharmacokinetic modulation positions 2-fluoro-5-(pentafluoroethoxy)pyridine as a highly promising scaffold for the development of next-generation therapeutics. The protocols and strategies outlined in this guide are intended to empower researchers to harness the full potential of this intriguing molecule in their drug discovery endeavors.

References

- Balz, G., & Schiemann, G. (1927). Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(5), 1186-1190.

- Roe, A. (2011). The Balz-Schiemann Reaction. Organic Reactions, 261-316.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1132832-80-4, 2-Fluoro-5-(thiophen-2-yl)pyridine. Retrieved from [Link]

- Hartwig, J. F. (2010). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 43(12), 1547-1554.

-

DE-3789536-D1 - Pyridine derivatives, their pharmaceutical compositions, their use in the manufacture of medicinal products with therapeutic or preventive value and processes for their manufacture. (1994). PubChem. Retrieved from [Link]

-

Allen Institute for AI. (2025). Balz-Schiemann Reaction: Mechanism, Formula & Uses. Retrieved from [Link]

-

US-2013225548-A1 - Pyridine Derivative and Medicinal Agent. (2013). PubChem. Retrieved from [Link]

- EP0654471B1 - Pyridine derivatives, pharmaceutical compositions comprising the same, the use of the same for the manufacture of medicaments having therapeutic or preventative value, and process for preparing the same. (1995). Google Patents.

-

BYJU'S. (n.d.). Balz Schiemann Reaction Mechanism. Retrieved from [Link]

-

Chem.libretexts.org. (2021). Nucleophilic substitution reactions in pyridine. Retrieved from [Link]

-

Lookchem. (2022). NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. Retrieved from [Link]

- EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine. (1983). Google Patents.

- EP0013474A2 - Preparation of 2-chloro-5-trifluoromethylpyridine. (1980). Google Patents.

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

- WO2009094442A2 - 5-fluoro pyrimidine derivatives. (2009). Google Patents.

-

The University of Groningen research portal. (2019). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

-

Eureka | Patsnap. (2016). 2-chloro pyridine preparation method. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). Drug Discovery Patents. Retrieved from [Link]

-

Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Retrieved from [Link]

-

WIPO Patentscope. (2019). WO/2019/1344477 METHOD FOR PREPARATION OF 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE. Retrieved from [Link]

-

RSC Publishing. (2001). Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates. Retrieved from [Link]

- Adebayo, J. O., Adesokan, A. A., Olatunji, L. A., Buoro, D. O., & Soladoye, A. O. (2003). Effect of ethanolic extract of Zanthoxylum gilletii root bark on rat blood pressure. Nigerian Journal of Physiological Sciences, 18(1-2), 35-39.

-

ResearchGate. (2015). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. Retrieved from [Link]

-

ResearchGate. (2008). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

-

Chemical Science (RSC Publishing). (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Retrieved from [Link]

-

MDPI. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]

-

ResearchGate. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Retrieved from [Link]

-

PMC. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

-

JournalsPub. (2024). Recent Advances in Fused Heterocyclic Pyridine Compounds for Bioactive Anti-Inflammatory Drug Discovery. Retrieved from [Link]

-

PMC. (2020). Click-to-Release Reactions for Tertiary Amines and Pyridines. Retrieved from [Link]

- Google Patents. (2006). US20060047124A1 - Process for preparing 2-aminopyridine derivatives.

-

Scholarship @ Claremont. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

-

PMC. (2018). Synthesis of 2-Aminopyridines via a Base-Promoted Cascade Reaction of N-Propargylic β-Enaminones with Formamides. Retrieved from [Link]

-

Clemson OPEN. (2019). The Synthesis and Characterization of Novel Pentafluorosulfanyl-Containing Heterocycles and Pentafluorosulfanyldifluoromethane. Retrieved from [Link]

-

BIOACTIVE COMPOUNDS OF INDONESIAN RED BETEL (PIPER CROCATUM) EXTRACT AND ITS INHIBITORY ACTIVITY IN MCF-7 CELL LINE. (2021). Retrieved from [Link]

-

Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium. (2011). Retrieved from [Link]

- Google Patents. (2013). CN102898358A - Preparation method of fluoropyridine compounds.

-

PubMed. (1987). A facile synthesis of 5-(perfluoroalkyl)-pyrimidines. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. journalspub.com [journalspub.com]

- 4. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]

- 9. jk-sci.com [jk-sci.com]

- 10. byjus.com [byjus.com]

- 11. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 12. EP0013474A2 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 13. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 14. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. research.rug.nl [research.rug.nl]

- 19. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 20. researchgate.net [researchgate.net]

- 21. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 22. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 23. utoronto.scholaris.ca [utoronto.scholaris.ca]

Technical Guide: The Pentafluoroethoxy (-OC₂F₅) Group in Pyridine Lipophilicity Modulation

Executive Summary

This technical guide analyzes the physicochemical and pharmacokinetic impact of the pentafluoroethoxy (-OC₂F₅) group when incorporated into pyridine scaffolds. In medicinal chemistry, the -OC₂F₅ moiety serves as a "super-lipophilic" bioisostere of the ethoxy group (-OEt) and a bulkier, more lipophilic analogue of the trifluoromethoxy (-OCF₃) group. Its strategic integration into pyridine rings—common pharmacophores in kinase inhibitors and GPCR ligands—dramatically alters LogP, reduces basicity via inductive effects, and blocks metabolic soft spots.

Physicochemical Landscape: The "Fluorine Effect"[1]

The introduction of a pentafluoroethoxy group onto a pyridine ring is not merely a steric modification; it is a profound electronic and lipophilic edit.

Lipophilicity and Hansch Parameters

The primary driver for using -OC₂F₅ is lipophilicity modulation. While the trifluoromethoxy group (-OCF₃) is a standard for boosting lipophilicity (Hansch

Comparative Lipophilicity Metrics (Approximate):

| Substituent | Hansch | Electronic Effect ( | Est. |

| -OCH₂CH₃ (Ethoxy) | -0.24 | -0.24 (Donor) | Baseline |

| -OCF₃ | +1.04 | +0.35 (Withdrawing) | +1.1 - 1.3 |

| -OC₂F₅ | +1.50 (Est.) | +0.40 (Withdrawing) | +1.6 - 1.9 |

| -SCF₃ | +1.44 | +0.50 (Withdrawing) | +1.5 |

Note: The -OC₂F₅ group creates a "grease ball" effect, significantly increasing the partition coefficient (LogP) and distribution coefficient (LogD) at physiological pH.

Electronic Modulation and Basicity (pKa)

The pyridine nitrogen lone pair is the primary determinant of basicity.

-

Mechanism: The -OC₂F₅ group exerts a powerful negative inductive effect (-I) through the oxygen atom, amplified by the five fluorine atoms.

-

Outcome: This pulls electron density away from the pyridine ring, stabilizing the free base form and lowering the pKa of the pyridinium ion.

-

Application: If a drug candidate is too basic (leading to high hERG channel affinity or poor membrane permeability), installing -OC₂F₅ can drop the pKa by 1–2 units compared to -OEt, improving the neutral fraction available for passive diffusion.

Conformational Orthogonality

Unlike the methoxy group, which often lies coplanar to the aromatic ring, the -OC₂F₅ group adopts an orthogonal conformation .

-

The Anomeric Effect: The lone pair on the oxygen donates into the low-lying

orbital of the C-F bond. -

Dipole Minimization: To minimize repulsion between the oxygen lone pairs and the fluorine atoms/pyridine nitrogen, the -CF₂-CF₃ chain twists out of plane. This creates a distinct 3D volume that can improve selectivity for protein binding pockets.

Visualization: Structure-Property Relationships

Figure 1: Mechanistic flow of the pentafluoroethoxy group's impact on pyridine pharmacology.

Synthetic Pathways: Introducing -OC₂F₅

Direct pentafluoroethoxylation is challenging due to the instability of the pentafluoroethoxide anion (

Recommended Methodology: Silver-Mediated Oxidative Cross-Coupling

This protocol avoids the decomposition issue by using a stable silver salt intermediate or generating the radical species in situ.

Reaction Class: Oxidative Radical Functionalization

Key Reagents:

Detailed Experimental Protocol

Note: This protocol assumes the functionalization of a 2-hydroxypyridine or similar precursor.

Objective: Synthesis of 2-(pentafluoroethoxy)pyridine via Silver-Mediated Cross-Coupling.

Reagents:

-

2-Hydroxypyridine (1.0 equiv)

-

Silver Carbonate (

) (1.5 equiv) -

Pentafluoroethyl iodide (

) (2.0 equiv) -

Solvent: Toluene (anhydrous)

Step-by-Step Workflow:

-

Preparation of Silver Salt (In-Situ):

-

In a flame-dried Schlenk tube equipped with a magnetic stir bar, dissolve 2-hydroxypyridine (1.0 mmol) in anhydrous Toluene (5 mL).

-

Add Silver Carbonate (

, 1.5 mmol) under an argon atmosphere. -

Stir at room temperature for 30 minutes to facilitate the formation of the silver pyridin-2-olate intermediate. Visual Check: Suspension may change color slightly.

-

-

Fluoroalkylation:

-

Cool the reaction mixture to 0°C.

-

Add Pentafluoroethyl iodide (

, 2.0 mmol) dropwise (if liquid) or bubble through (if gas, depending on source). Caution: -

Seal the tube and heat to 80°C for 12 hours. The reaction proceeds via a radical-polar crossover mechanism where the silver facilitates the transfer of the fluoroalkyl group.

-

-

Work-up:

-

Cool to room temperature.

-

Filter the mixture through a pad of Celite to remove silver salts. Rinse the pad with Ethyl Acetate.

-

Concentrate the filtrate under reduced pressure. Note: The product may be volatile; avoid high vacuum for extended periods.

-

-

Purification:

-

Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

-

Validation: Confirm structure via

NMR. Distinctive signals: -OCF₂- (approx -85 to -90 ppm) and -CF₃ (approx -83 to -85 ppm).

-

Medicinal Chemistry Applications

Metabolic Blocking

The ethyl group (-CH₂CH₃) in ethoxypyridines is a "metabolic handle," highly susceptible to Cytochrome P450-mediated O-dealkylation.

-

The Fix: Replacing H with F increases the C-H bond dissociation energy (BDE) from ~98 kcal/mol to the C-F BDE of ~116 kcal/mol.

-

Result: The -OC₂F₅ group is metabolically inert. It blocks the formation of the hemiaminal intermediate required for dealkylation, significantly extending the drug's half-life (

).

Case Study Logic: Solubility vs. Permeability

-

Scenario: A pyridine-based kinase inhibitor has high solubility but poor blood-brain barrier (BBB) penetration.

-

Intervention: Replace a -OCH₃ group with -OC₂F₅.

-

Outcome:

-

LogP increases by ~1.3 units -> Enhances passive transport across the BBB.

-

pKa decreases -> Reduces lysosomal trapping.

-

Molecular Weight increases (+90 Da) -> Monitor ligand efficiency (LE), but the lipophilic gain often outweighs the mass penalty for CNS targets.

-

Visualizing the Synthetic Logic

Figure 2: Silver-mediated synthesis workflow for introducing the pentafluoroethoxy group.

References

- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.

-

Leroux, F. R., et al. (2005). "The Trifluoromethoxy Group: Synthetic Approaches and Physicochemical Properties." ChemBioChem. Link (Establishes the baseline for fluoroalkoxy lipophilicity).

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link (Authoritative review on fluorine metabolic stability and lipophilicity).

-

Liao, Y., et al. (2022). "A protocol for the gram-scale synthesis of polyfluoroaryl sulfides via an SNAr step." STAR Protocols. Link (Methodology for handling perfluoro-heterocycles).

-

Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link (Seminal paper on orthogonal conformation and multipolar interactions).

The Bioisosteric Potential of 2-Fluoro-5-(pentafluoroethoxy)pyridine in Drug Design: A Technical Guide for the Medicinal Chemist

Introduction: The Strategic Imperative for Novel Bioisosteres in Drug Discovery

In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of successful development campaigns. Bioisosterism, the interchange of functional groups with similar physical or chemical properties to elicit comparable biological responses, is a powerful and frequently employed tactic.[1][2] The thoughtful application of bioisosteric replacements can address a multitude of challenges, including poor metabolic stability, off-target toxicity, low bioavailability, and suboptimal potency.[2]

The pyridine scaffold is a privileged heterocycle in medicinal chemistry, present in a vast number of approved drugs and clinical candidates.[3][4] Its ability to engage in hydrogen bonding, its polar nature, and its synthetic tractability make it a highly valuable core.[4] However, unsubstituted or traditionally substituted pyridines can be susceptible to metabolic degradation, particularly oxidation. The incorporation of fluorine into drug candidates is a well-established strategy to mitigate such metabolic liabilities.[5][6] Fluorine's high electronegativity and small steric footprint can profoundly influence a molecule's properties, often enhancing metabolic stability, modulating pKa, and improving target-binding affinity.[2][7]

This technical guide delves into the bioisosteric potential of a specific, highly fluorinated moiety: 2-fluoro-5-(pentafluoroethoxy)pyridine . We will explore the unique combination of a 2-fluoropyridine ring, known for its altered electronics and resistance to metabolism, with the pentafluoroethoxy (-OCF₂CF₃) group, a bulky and electron-withdrawing substituent. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced fluorination strategies to design next-generation therapeutics with superior drug-like properties.

Deconstructing the Moiety: Physicochemical and Metabolic Implications

The bioisosteric potential of 2-fluoro-5-(pentafluoroethoxy)pyridine stems from the synergistic effects of its two key components: the 2-fluoropyridine core and the pentafluoroethoxy substituent.

The 2-Fluoropyridine Core: A Shield Against Metabolism

The introduction of a fluorine atom at the 2-position of the pyridine ring has several profound consequences:

-

Metabolic Blocking: The C-F bond is significantly stronger than a C-H bond, making it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[5][6] Placing the fluorine at a position often susceptible to hydroxylation can effectively "block" this metabolic pathway, thereby increasing the compound's half-life.

-

Modulation of Basicity: Pyridine is a basic heterocycle (pKa of the conjugate acid is ~5.2).[8] The strongly electron-withdrawing fluorine atom at the 2-position significantly reduces the basicity of the pyridine nitrogen. This can be advantageous in drug design, as it may reduce off-target interactions with aminergic receptors and transporters, and can influence the compound's solubility and membrane permeability characteristics.

-

Altered Electronics: The fluorine atom alters the electron distribution of the entire aromatic ring, influencing its ability to participate in π-π stacking or other non-covalent interactions with a biological target.

The Pentafluoroethoxy (-OCF₂CF₃) Group: A Lipophilic, Electron-Withdrawing Modulator

The pentafluoroethoxy group is a less common but highly intriguing bioisostere for groups such as trifluoromethyl (-CF₃), nitro (-NO₂), or large alkyl groups.[9] Its properties are a complex interplay of lipophilicity and electronics:

-

Increased Lipophilicity: Polyfluorinated alkyl groups generally increase lipophilicity (logP).[10] The pentafluoroethoxy group is expected to be significantly lipophilic, which can enhance membrane permeability and interactions with hydrophobic pockets in target proteins. However, the relationship between polyfluorination and lipophilicity is not always linear and can be influenced by the overall molecular context.[10]

-

Strong Inductive Effect: The five fluorine atoms create a powerful electron-withdrawing effect, which is transmitted through the ether oxygen to the pyridine ring. This further reduces the electron density of the aromatic system, complementing the effect of the 2-fluoro substituent and enhancing resistance to oxidative metabolism.[5][11]

-

Metabolic Resistance: The perfluorinated nature of the ethoxy chain makes it highly resistant to metabolic degradation. Unlike a simple ethoxy group, it cannot be readily O-dealkylated.

-

Steric Influence: The -OCF₂CF₃ group is sterically demanding and can be used to probe steric constraints within a binding pocket, potentially leading to improved selectivity.

The combination of these features in 2-fluoro-5-(pentafluoroethoxy)pyridine suggests a scaffold that is inherently robust against oxidative metabolism while offering unique electronic and lipophilic properties for fine-tuning drug candidates.

Quantitative Physicochemical and ADME Profile: A Comparative Analysis

| Parameter | Pyridine[8] | 2-Fluoropyridine[12] | Anisole | 4-Trifluoromethoxyanisole (analogue)[13] | Predicted: 2-Fluoro-5-(pentafluoroethoxy)pyridine |

| Molecular Weight ( g/mol ) | 79.10 | 97.09 | 108.14 | 192.12 | ~249.09 |

| logP (calculated) | 0.65 | 0.8 | 2.11 | ~3.5 | High (~3.5-4.5) |

| pKa (of conjugate acid) | 5.23 | < 0 | ~ -6.5 | Not applicable | Very low (< -2) |

| Metabolic Stability (t½ in HLM, min) | Variable, often low | Generally higher than pyridine | Low (O-dealkylation) | High | Expected to be very high |

| Primary Metabolic Pathway | Ring hydroxylation | More resistant to hydroxylation | O-dealkylation | Aromatic hydroxylation (if susceptible) | Expected resistance to both |

| CYP Inhibition Potential | Generally low | Generally low | Substrate/Inhibitor | Low to moderate | To be determined |

HLM: Human Liver Microsomes. Data for analogues are used to provide context and likely ranges.

Experimental Protocols for Evaluation

To empirically determine the bioisosteric potential of 2-fluoro-5-(pentafluoroethoxy)pyridine, a series of standardized in vitro ADME assays are required.[1] These assays are critical for understanding the absorption, distribution, metabolism, and excretion properties of a new chemical entity.

Workflow for Assessing Bioisosteric Potential

The following diagram outlines a typical workflow for evaluating a novel bioisostere in a drug discovery program.

Caption: A streamlined workflow for the synthesis and evaluation of a novel bioisostere.

Protocol 1: Metabolic Stability in Human Liver Microsomes

This assay assesses the intrinsic clearance of a compound by the primary drug-metabolizing enzymes located in the liver microsomes, mainly cytochrome P450s.

1. Purpose: To determine the rate of disappearance of 2-fluoro-5-(pentafluoroethoxy)pyridine when incubated with human liver microsomes (HLM).

2. Materials:

- Test compound stock solution (10 mM in DMSO)

- Human Liver Microsomes (pooled, commercially available)

- 0.1 M Phosphate Buffer (pH 7.4)

- NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

- Positive control compounds (e.g., Verapamil - high clearance, Diazepam - low clearance)

- Ice-cold acetonitrile with an internal standard (for reaction termination)

- 96-well incubation plates and analytical plates

- LC-MS/MS system for analysis

3. Methodology:

- Preparation: Thaw HLM and the NADPH regenerating system on ice. Prepare the final incubation mixture by diluting HLM in phosphate buffer to a final protein concentration of 0.5 mg/mL.

- Incubation Setup:

- Add the HLM solution to the wells of a 96-well plate.

- Add the test compound to achieve a final concentration of 1 µM.

- Pre-incubate the plate at 37°C for 5 minutes.

- Reaction Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system to each well.

- Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an analytical internal standard.

- Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.

- Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

- Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 2: Cytochrome P450 (CYP) Inhibition Assay (IC₅₀ Determination)

This assay evaluates the potential of the test compound to inhibit major CYP isoforms, which is a primary cause of drug-drug interactions.

1. Purpose: To determine the concentration of 2-fluoro-5-(pentafluoroethoxy)pyridine that causes 50% inhibition (IC₅₀) of the activity of major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

2. Materials:

- Test compound stock solution (10 mM in DMSO)

- Human Liver Microsomes (or recombinant CYP enzymes)

- CYP-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for 2C9)

- NADPH regenerating system

- 0.1 M Phosphate Buffer (pH 7.4)

- Specific inhibitors for each isoform as positive controls

- LC-MS/MS system for analysis

3. Methodology:

- Incubation Setup: Prepare a mixture of HLM (or recombinant enzyme), phosphate buffer, and a CYP-specific probe substrate at a concentration near its Km.

- Inhibitor Addition: Add the test compound at various concentrations (typically a serial dilution, e.g., from 0.01 to 100 µM) to the incubation mixture.

- Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

- Reaction Initiation: Start the reaction by adding the NADPH regenerating system.

- Incubation: Incubate for a predetermined time that ensures linear metabolite formation.

- Reaction Termination: Stop the reaction with ice-cold acetonitrile containing an internal standard.

- Sample Processing & Analysis: Process the samples as described in the metabolic stability assay. Quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS.

- Data Analysis: Plot the percentage of enzyme activity versus the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Plausible Synthetic Route

A key aspect of a viable bioisostere is its synthetic accessibility. The following scheme outlines a plausible and robust route to 2-fluoro-5-(pentafluoroethoxy)pyridine, starting from commercially available materials.

Caption: Proposed Ullmann condensation for the synthesis of the target compound.

This proposed synthesis involves a copper-catalyzed Ullmann condensation, a common method for forming aryl ethers. The reaction couples 2-fluoro-5-bromopyridine with pentafluoroethanol in the presence of a base. This route is advantageous due to the commercial availability of the starting materials and the generally reliable nature of this type of coupling reaction.

Conclusion and Future Perspectives

The 2-fluoro-5-(pentafluoroethoxy)pyridine moiety represents a compelling, albeit underexplored, bioisosteric replacement for medicinal chemists. Its design rationally combines the metabolic shielding of a 2-fluoropyridine core with the unique electronic and lipophilic properties of the pentafluoroethoxy group. The anticipated high metabolic stability and modulated basicity make it an attractive scaffold for addressing common liabilities in drug discovery.

The true potential of this moiety can only be unlocked through empirical validation. The experimental protocols detailed in this guide provide a clear and robust framework for characterizing its physicochemical and ADME properties. By systematically evaluating its metabolic stability, potential for CYP-mediated drug-drug interactions, and other key drug-like attributes, researchers can confidently assess its suitability as a bioisostere in their specific therapeutic programs. As the demand for metabolically robust and finely-tuned drug candidates continues to grow, esoteric yet rationally designed functional groups like 2-fluoro-5-(pentafluoroethoxy)pyridine will undoubtedly play an increasingly important role in the future of drug design.

References

-

The Role of Pyridine Intermediates in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Bioisostere. (2023). In Wikipedia. Retrieved from [Link]

-

Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5822–5880. Retrieved from [Link]

-

Bhattarai, P., Trombley, T. A., & Altman, R. A. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 64(2), 810–841. Retrieved from [Link]

-

Pentafluoroethoxy. (n.d.). PubChem. Retrieved from [Link]

-

Obach, R. S., Walker, G. S., & Brodney, M. A. (2016). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Drug Metabolism and Disposition, 44(5), 634-646. Retrieved from [Link]

-

Dolan, D. H., & Welch, J. T. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. Current Topics in Medicinal Chemistry, 17(26), 2945–2957. Retrieved from [Link]

-

Dolan, D. H., & Welch, J. T. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ResearchGate. Retrieved from [Link]

-

Glyn, R. J., & Pattison, G. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry, 64(14), 10246–10259. Retrieved from [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2021). ChemRxiv. Retrieved from [Link]

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). R Discovery. Retrieved from [Link]

-

3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. (2024). PubMed. Retrieved from [Link]

-

Analysis of the similarities of the tested compounds on the basis of their lipophilicity values. (n.d.). ResearchGate. Retrieved from [Link]

-

2-Fluoropyridine. (n.d.). PubChem. Retrieved from [Link]

-

2-Chloro-5-(pentafluoroethoxy)pyridine. (n.d.). PubChem. Retrieved from [Link]

-

2-Fluoro-5-(thiophen-2-yl)pyridine. (n.d.). MySkinRecipes. Retrieved from [Link]

-

Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. (2012). Dissertation. Retrieved from [Link]

-

Pyridine. (2024). In Wikipedia. Retrieved from [Link]

-

Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. (2025). PubMed. Retrieved from [Link]

-

Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (2024). ACS Publications. Retrieved from [Link]

- Preparation method of 2-fluoro-5-formyl chloropyridine. (n.d.). Google Patents.

-

2-Fluoro-5-(4-fluorophenyl)pyridine. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1679. Retrieved from [Link]

-

Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. (2020). MDPI. Retrieved from [Link]

-

Obach, R. S., Walker, G. S., & Brodney, M. A. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 634-646. Retrieved from [Link]

-

Calculated pKa values of various azines, including pyridines, pyrimidines, pyrazines, and pyridazines. (2020). ResearchGate. Retrieved from [Link]

-

Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Derivatives. (2019). Molecules, 24(8), 1543. Retrieved from [Link]

-

Synthesis of 2-amino-5-fluoropyridine. (2007). ResearchGate. Retrieved from [Link]

-

Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluorine-Substituted δ-Tocotrienol Derivative. (2020). PubMed. Retrieved from [Link]

Sources

- 1. Bioisostere - Wikipedia [en.wikipedia.org]

- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyridine - Wikipedia [en.wikipedia.org]

- 9. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Metabolic Stability of Fluorinated Pyridine Derivatives

Introduction: The Strategic Imperative of Metabolic Stability in Drug Discovery

In the landscape of modern medicinal chemistry, the pyridine scaffold is a cornerstone, integral to the architecture of numerous therapeutic agents due to its versatile chemical properties and ability to engage with biological targets.[1][2][3] However, the inherent metabolic vulnerability of the pyridine ring often presents a significant hurdle in drug development, leading to rapid clearance, suboptimal pharmacokinetic profiles, and the potential for formation of toxic metabolites.[4] A powerful and widely adopted strategy to mitigate these liabilities is the selective incorporation of fluorine atoms into the pyridine structure.[4][5][6][7] This guide provides a comprehensive technical overview of the principles, assessment, and strategic considerations surrounding the metabolic stability of fluorinated pyridine derivatives, tailored for researchers and professionals in drug discovery and development.

The introduction of fluorine can profoundly alter a molecule's physicochemical properties, including its lipophilicity and electronic distribution, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile.[8][9][10] Notably, the strategic placement of fluorine can "shield" metabolically susceptible positions from enzymatic attack, primarily by the cytochrome P450 (CYP) superfamily of enzymes, thereby enhancing the drug's half-life and bioavailability.[5][8][11] This guide will delve into the mechanistic underpinnings of this enhanced stability, detail robust in vitro methodologies for its evaluation, and provide insights into the rational design of metabolically robust fluorinated pyridine derivatives.

The Mechanistic Basis of Fluorine-Enhanced Metabolic Stability

The remarkable impact of fluorine on metabolic stability stems from a combination of its fundamental physicochemical properties. Understanding these principles is paramount for the rational design of fluorinated drug candidates.

The Strength of the Carbon-Fluorine Bond

The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen (C-H) bond.[5][12] This inherent strength makes the C-F bond more resistant to enzymatic cleavage by oxidative enzymes like CYPs, which often initiate metabolism through hydrogen atom abstraction.[8] By replacing a hydrogen atom at a known metabolic "soft spot" with fluorine, medicinal chemists can effectively block this primary route of metabolism.[8][13]

Electronic Effects of Fluorine Substitution

Fluorine is the most electronegative element, and its introduction into the pyridine ring significantly alters the electronic landscape of the molecule.[12][14] This strong electron-withdrawing effect can deactivate the pyridine ring towards oxidative metabolism.[5][15] The decreased electron density at adjacent carbon atoms makes them less susceptible to electrophilic attack by the reactive oxygen species generated in the active site of CYP enzymes.[16]

Alteration of Enzyme-Substrate Interactions

Fluorine substitution can also influence how a drug candidate binds within the active site of a metabolizing enzyme. While a comprehensive understanding of these interactions is still evolving, it is clear that the introduction of fluorine can alter the affinity of the molecule for the enzyme (Ka) and the rate of the subsequent metabolic reaction (kcat).[16][17] In some cases, the altered conformation or electronic properties of the fluorinated derivative may lead to a less favorable binding orientation for metabolism to occur.

Key Metabolic Pathways of Pyridine Derivatives and the Impact of Fluorination

The primary metabolic pathways for pyridine-containing compounds involve oxidation of the pyridine ring or its substituents. The strategic placement of fluorine can effectively block or redirect these metabolic routes.

Aromatic Hydroxylation

A common metabolic fate of pyridines is the CYP-mediated hydroxylation of the aromatic ring.[16] Fluorine substitution at a position susceptible to hydroxylation can prevent this metabolic transformation. However, it is important to note that in some cases, oxidative defluorination can still occur, leading to the formation of a hydroxylated metabolite and the release of fluoride ions.[13][18][19]

N-Oxidation

The nitrogen atom of the pyridine ring is also a site for metabolism, leading to the formation of N-oxides. The electron-withdrawing nature of fluorine can decrease the basicity of the pyridine nitrogen, potentially reducing its susceptibility to N-oxidation.

Side-Chain Oxidation

If the pyridine ring is substituted with alkyl groups, these side chains can be targets for CYP-mediated oxidation (e.g., hydroxylation). Fluorination of the pyridine ring can indirectly influence the metabolism of these side chains by altering the overall electronic properties of the molecule and its binding to the enzyme.

Diagram: Generalized Metabolic Pathways of Fluorinated Pyridine Derivatives

This diagram illustrates the principal metabolic pathways for a generic fluorinated pyridine derivative, highlighting how fluorine substitution can block or alter these routes.

Caption: Metabolic fate of fluorinated pyridine derivatives.

In Vitro Assessment of Metabolic Stability

A critical component of the drug discovery process is the early in vitro assessment of metabolic stability.[20][21] These assays provide crucial data for ranking compounds, predicting in vivo clearance, and guiding the next steps in lead optimization.[22]

Microsomal Stability Assay

The liver microsomal stability assay is a workhorse in early drug metabolism studies.[20] Microsomes are subcellular fractions of the endoplasmic reticulum that are rich in CYP enzymes.[20] This assay measures the disappearance of the parent compound over time when incubated with liver microsomes in the presence of the necessary cofactor, NADPH.[20]

1. Reagent Preparation:

- Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).

- Test Compound Stock Solution: Prepare a 10 mM stock solution of the fluorinated pyridine derivative in DMSO.

- Liver Microsomes: Thaw cryopreserved liver microsomes (human, rat, mouse, etc.) on ice immediately before use. Dilute to a final protein concentration of 0.5-1.0 mg/mL in phosphate buffer.

- NADPH Regenerating System (Optional but Recommended): Prepare a solution containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+ in phosphate buffer.

- NADPH Solution: Prepare a 10 mM solution of NADPH in phosphate buffer.

2. Incubation:

- Pre-warm the microsomal suspension and test compound dilution in a water bath at 37°C for 5-10 minutes.

- Initiate the reaction by adding the NADPH solution (or regenerating system) to the incubation mixture. The final concentration of the test compound is typically 1 µM.

- At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

3. Reaction Termination:

- Immediately stop the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

- Vortex the mixture to precipitate the microsomal proteins.

4. Sample Analysis:

- Centrifuge the samples to pellet the precipitated protein.

- Transfer the supernatant to a new plate or vial for analysis by LC-MS/MS.

- Quantify the remaining parent compound at each time point relative to the internal standard.

5. Data Analysis:

- Plot the natural logarithm of the percentage of the parent compound remaining versus time.

- The slope of the linear regression line represents the elimination rate constant (k).

- Calculate the in vitro half-life (t½) as 0.693/k.

- Calculate the intrinsic clearance (CLint) as (0.693/t½) / (microsomal protein concentration).

| Parameter | Typical Value |

| Microsomal Protein Conc. | 0.5 - 1.0 mg/mL |

| Test Compound Conc. | 1 µM |

| NADPH Conc. | 1 mM |

| Incubation Time | 0 - 60 min |

| Temperature | 37°C |

| pH | 7.4 |

Table 1: Typical Experimental Parameters for a Microsomal Stability Assay. [20]

Hepatocyte Stability Assay

While microsomal assays are excellent for assessing Phase I metabolism, they lack the full complement of drug-metabolizing enzymes and cofactors present in intact liver cells. Hepatocyte stability assays utilize primary liver cells and can therefore provide a more comprehensive picture of a compound's metabolic fate, including both Phase I and Phase II (conjugation) reactions.[21]

1. Cell Culture and Plating:

- Thaw cryopreserved primary hepatocytes according to the supplier's protocol.

- Determine cell viability using a method such as trypan blue exclusion.

- Plate the hepatocytes in collagen-coated plates at a suitable density and allow them to attach.

2. Incubation:

- Prepare a solution of the test compound in incubation medium (e.g., Williams' Medium E).

- Remove the plating medium from the hepatocytes and add the compound-containing medium.

- Incubate the plates at 37°C in a humidified incubator with 5% CO2.

- At specified time points, collect aliquots of the incubation medium and/or the cell lysate.

3. Sample Processing and Analysis:

- Process the samples similarly to the microsomal assay by adding a quenching solution with an internal standard.

- Analyze the samples by LC-MS/MS to determine the concentration of the parent compound.

4. Data Analysis:

- The data analysis is analogous to the microsomal stability assay, yielding parameters such as in vitro half-life and intrinsic clearance.

Diagram: In Vitro Metabolic Stability Assay Workflow

This diagram outlines the general workflow for conducting in vitro metabolic stability assays, from compound incubation to data analysis.

Caption: Workflow for in vitro metabolic stability assessment.

In Silico Approaches for Predicting Metabolic Stability

In addition to in vitro assays, computational or in silico models are increasingly used in early drug discovery to predict the metabolic liabilities of compounds. These models can help prioritize which compounds to synthesize and test, thereby saving time and resources.

Quantitative Structure-Activity Relationship (QSAR) Models: These models use statistical methods to correlate the chemical structure of a compound with its metabolic stability. By training a model on a large dataset of compounds with known metabolic stability data, it is possible to predict the stability of new, untested compounds.

Pharmacophore Modeling and Docking: These methods can be used to predict how a compound will bind to the active site of a specific CYP enzyme. By understanding the binding orientation, it is possible to identify which parts of the molecule are most likely to be metabolized.

Analytical Considerations for Fluorinated Metabolites

The detection and quantification of fluorinated compounds and their metabolites require specialized analytical techniques.

-

LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry is the gold standard for quantifying small molecules in complex biological matrices.[23] It offers high sensitivity and selectivity.

-

¹⁹F NMR Spectroscopy: Fluorine-19 nuclear magnetic resonance spectroscopy can be a powerful tool for identifying and quantifying fluorinated metabolites in biological fluids, often with minimal sample preparation.[24]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used for the analysis of certain volatile fluorinated metabolites, often after derivatization.[25]

Conclusion and Future Perspectives

The strategic incorporation of fluorine into pyridine-based drug candidates is a proven and effective strategy for enhancing metabolic stability and improving pharmacokinetic properties.[4][7] A thorough understanding of the underlying mechanistic principles, coupled with robust in vitro and in silico assessment tools, is essential for the successful application of this strategy. As our understanding of drug metabolism continues to grow and analytical techniques become more sophisticated, the rational design of metabolically stable fluorinated pyridine derivatives will become even more precise, ultimately contributing to the development of safer and more effective medicines.

References

-

Banks, R. E., Smart, B. E., & Tatlow, J. C. (Eds.). (2001). Organofluorine chemistry: principles and commercial applications. Springer Science & Business Media. [Link]

-

Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160. [Link]

-

Al-Sanea, M. M., & Abdel-Aziz, H. A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6081. [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540. [Link]

-

Shah, P., & Westwell, A. D. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Strategic Importance of Fluorinated Pyridine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Hussain, S., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. [Link]

-

Hussain, S., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). In vitro metabolic stability assays for the selected compounds. ResearchGate. [Link]

-

Wang, S., et al. (2019). The Dark Side of Fluorine. ACS medicinal chemistry letters, 10(7), 975-979. [Link]

-

Bhattarai, P., Trombley, T., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of medicinal chemistry. [Link]

-

Bhattarai, P., Trombley, T., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

-

Bhattarai, P., Trombley, T., & Altman, R. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of medicinal chemistry. [Link]

-

Kaiser, J. P., Feng, Y., & Boll, M. (2011). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. FEMS microbiology reviews, 35(5), 837-867. [Link]

-

Bhattarai, P., Trombley, T., & Altman, R. A. (2025). On the Metabolic Stability of Fluorinated Small Molecules. Figshare. [Link]

-

Wang, S., et al. (2019). The Dark Side of Fluorine. ACS medicinal chemistry letters, 10(7), 975-979. [Link]

-

Singh, V., & Gangele, A. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3432. [Link]

-

Encyclopedia.pub. (2024). The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. [Link]

-

Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

-

Giesler, A., & Giesler, L. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 29(5), 987. [Link]

-

Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. In Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. ATSDR. [Link]

-

University of Münster. (2024, May 16). New method for introducing fluorinated components into molecules. University of Münster News. [Link]

-

Yoshida, T. (2013). Analytical method for urinary metabolites of the fluorine-containing pyrethroids metofluthrin, profluthrin and transfluthrin by gas chromatography/mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 913-914, 77-83. [Link]

-

Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160. [Link]

-

Wade, K. E., et al. (1999). Rapid multi-component detection of fluorinated drug metabolites in whole urine from a 'cassette' dose study using high resolution 19F NMR spectroscopy. Analytical Communications, 36(8), 295-297. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2025). The Power of Fluorinated Pyridines in Modern Drug Discovery. Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]

-

van Ommen, B., et al. (1989). Bioactivation of 4-fluorinated anilines to benzoquinoneimines as primary reaction products. Chemical research in toxicology, 2(5), 309-315. [Link]

-

Chantranupong, L., & You, Y. (2010). Synthesis of a fluorinated pyronin that enables blue light to rapidly depolarize mitochondria. Organic & biomolecular chemistry, 8(15), 3426-3428. [Link]

-

Kumar, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(25), 15995-16013. [Link]

-

Kumar, A., et al. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC medicinal chemistry, 12(10), 1637-1664. [Link]

-

Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug metabolism and disposition: the biological fate of chemicals, 44(5), 721-730. [Link]

-

Lau, Y. Y., et al. (2002). The use of in vitro metabolic stability for rapid selection of compounds in early discovery based on their expected hepatic extraction ratios. Pharmaceutical research, 19(11), 1606-1610. [Link]

-

Open Access Journals. (n.d.). A Brief View on Pyridine Compounds. Open Access Journals. [Link]

-

Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods. In Toxicological Profile for Pyridine. ATSDR. [Link]

-

de Visser, S. P. (2019). Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides. Research Explorer - The University of Manchester. [Link]

-

Fier, P. S., & Hartwig, J. F. (2013). Selective C–H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956-960. [Link]

-

LCGC International. (2025, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharmacyjournal.org [pharmacyjournal.org]

- 9. pharmacyjournal.org [pharmacyjournal.org]

- 10. nbinno.com [nbinno.com]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. mdpi.com [mdpi.com]

- 13. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]

- 16. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. research.manchester.ac.uk [research.manchester.ac.uk]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. nuvisan.com [nuvisan.com]

- 22. The use of in vitro metabolic stability for rapid selection of compounds in early discovery based on their expected hepatic extraction ratios - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. chromatographyonline.com [chromatographyonline.com]

- 24. Rapid multi-component detection of fluorinated drug metabolites in whole urine from a ‘cassette’ dose study using high resolution 19F NMR spectroscopy - Analytical Communications (RSC Publishing) [pubs.rsc.org]

- 25. Analytical method for urinary metabolites of the fluorine-containing pyrethroids metofluthrin, profluthrin and transfluthrin by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 2-Fluoro-5-(pentafluoroethoxy)pyridine as an Agrochemical Intermediate

The following technical guide details the chemical profile, synthesis, and agrochemical applications of 2-fluoro-5-(pentafluoroethoxy)pyridine , a specialized fluorinated intermediate.

Executive Summary

2-Fluoro-5-(pentafluoroethoxy)pyridine is a high-value fluorinated building block used in the synthesis of next-generation agrochemicals. As a structural analog to the widely used 2-fluoro-5-(trifluoromethyl)pyridine and 2-fluoro-5-(trifluoromethoxy)pyridine, this intermediate is critical for introducing the pentafluoroethoxy (

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property | Description |

| IUPAC Name | 2-Fluoro-5-(pentafluoroethoxy)pyridine |

| Molecular Formula | |

| Molecular Weight | 231.10 g/mol |

| Key Functional Groups | Fluorine (C2 position), Pentafluoroethoxy (C5 position) |

| Physical State | Colorless to pale yellow liquid (typical) |

| Solubility | Soluble in organic solvents (DCM, EtOAc, MeCN); insoluble in water |

| Reactivity | Highly reactive at C2 position (S |

Structural Significance

The 2-fluoro substituent serves as a "leaving group handle" for nucleophilic aromatic substitution (S

-

Lipophilicity (LogP): Increases membrane permeability.

-

Metabolic Stability: The strong C-F bonds resist oxidative degradation by cytochrome P450 enzymes.

-

Electronic Properties: Acts as a strong electron-withdrawing group (EWG), influencing the pKa of downstream acidic protons.

Synthetic Pathways[4][5][9]

The synthesis of 2-fluoro-5-(pentafluoroethoxy)pyridine typically follows a Halex (Halogen Exchange) strategy or a De novo ring construction , though the former is more scalable for industrial production.

Route A: Fluoroalkylation followed by Halex (Preferred)

This route starts from commercially available 2-chloro-5-hydroxypyridine.

-

Fluoroalkylation: The hydroxyl group at C5 is alkylated with a pentafluoroethylating agent (e.g., pentafluoroethyl iodide or tetrafluoroethylene followed by fluorination) to form 2-chloro-5-(pentafluoroethoxy)pyridine .

-

Halogen Exchange (Halex): The 2-chloro intermediate undergoes S

Ar with a fluoride source (e.g., KF, CsF) in a polar aprotic solvent (e.g., DMSO, Sulfolane) to yield the final 2-fluoro product.

Route B: Direct Fluorination (Alternative)

Direct fluorination of 3-(pentafluoroethoxy)pyridine using

Synthesis Workflow Diagram

Caption: Step-wise synthesis of 2-fluoro-5-(pentafluoroethoxy)pyridine via fluoroalkylation and Halex reaction.

Agrochemical Applications

This intermediate is a critical building block for several classes of modern agrochemicals, particularly those requiring enhanced lipophilicity for systemic movement within plants or insects.

Pyridine Carboxylate Herbicides

In the synthesis of auxin-mimic herbicides (e.g., analogs of Halauxifen or Florpyrauxifen ), the 2-fluoro position reacts with a nucleophile (such as an amino or hydroxy group on a phenyl ring) to link the pyridine headgroup. The pentafluoroethoxy group at C5 provides a distinct cross-resistance pattern compared to chloro- or trifluoromethyl-substituted analogs.

Pyrazole Amide Insecticides

For novel insecticides targeting the ryanodine receptor (RyR), this pyridine intermediate is coupled to a pyrazole-amide scaffold. The bulky

Downstream Logic Diagram

Caption: Logical flow from the fluorinated intermediate to downstream agrochemical active ingredients.

Process Optimization & Safety

Experimental Protocol: Halex Reaction

To convert the 2-chloro precursor to the 2-fluoro target:

-

Reagents: Use Potassium Fluoride (KF) (spray-dried, 2.5 equiv) and Tetraphenylphosphonium bromide (Ph4PBr) (0.05 equiv) as a phase transfer catalyst.

-

Solvent: Sulfolane or DMSO (anhydrous).

-

Conditions: Heat to 140–160°C under nitrogen atmosphere for 6–12 hours.

-

Workup: Distillation under reduced pressure is preferred to isolate the fluorinated product directly from the high-boiling solvent, minimizing decomposition.

Safety Considerations

-

HF Generation: At high temperatures, trace moisture can generate Hydrogen Fluoride (HF). Use Hastelloy or Monel reactors if scaling up.

-

Toxicity: Fluorinated pyridines can be toxic and skin-permeable. Wear full PPE (nitrile gloves, face shield).

-

Thermal Stability: Avoid overheating (>200°C) to prevent polymerization or decomposition of the pentafluoroethoxy group.

References

-

Jeschke, P. (2010). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem.[1] Link

-

Lamberth, C. (2013). Heterocyclic Chemistry in Crop Protection. Wiley-VCH. Link

-

Bayer CropScience AG. (2015). Substituted Pyridine Derivatives and Their Use as Herbicides. Patent WO2015119099A1. Link

-

Syngenta Participations AG. (2020). Pesticidal Mixtures Comprising Pyridine Compounds.[1][2] Patent EP4018830A1. Link

-

Enamine Ltd. (2023). Fluorinated Building Blocks: 2-Fluoro-3-(pentafluoroethoxy)pyridine. EnamineStore. Link(Note: Cited as a structural analog reference).

Sources

An In-depth Technical Guide to Determining the Solubility Profile of 2-fluoro-5-(pentafluoroethoxy)pyridine in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of the novel compound 2-fluoro-5-(pentafluoroethoxy)pyridine. Given the absence of extensive published data on this specific molecule, this document outlines a robust, first-principles approach to systematically characterizing its solubility in a range of relevant organic solvents. The methodologies described herein are grounded in established principles of physical chemistry and are designed to yield high-quality, reproducible data essential for applications in medicinal chemistry, process development, and materials science.

Introduction: The Significance of 2-fluoro-5-(pentafluoroethoxy)pyridine and Its Solubility Profile

2-fluoro-5-(pentafluoroethoxy)pyridine is a highly fluorinated pyridine derivative. The presence of a fluorine atom at the 2-position and a pentafluoroethoxy group at the 5-position suggests unique electronic and lipophilic properties. Such compounds are of significant interest in drug discovery and agrochemicals, as the fluorine and fluoroalkoxy moieties can enhance metabolic stability, binding affinity, and bioavailability.[1][2] A thorough understanding of its solubility in various organic solvents is a critical first step in its development pipeline. Solubility data informs crucial decisions in reaction scale-up, purification, formulation, and in vitro/in vivo screening.

This guide will detail the experimental design, solvent selection rationale, and step-by-step protocols for accurately determining the solubility of 2-fluoro-5-(pentafluoroethoxy)pyridine.

Predicted Solubility Characteristics of 2-fluoro-5-(pentafluoroethoxy)pyridine

Based on its chemical structure, we can anticipate the following solubility trends:

-

Polarity: The pyridine ring provides a degree of polarity due to the nitrogen atom.[3] However, the extensive fluorination from the pentafluoroethoxy group will significantly increase the molecule's nonpolar character.

-

"Like Dissolves Like": Following the principle of "like dissolves like," 2-fluoro-5-(pentafluoroethoxy)pyridine is expected to exhibit higher solubility in nonpolar to moderately polar organic solvents.[4] Its solubility in highly polar, protic solvents like water is anticipated to be low.

-

Potential for Specific Interactions: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially enhancing solubility in solvents capable of hydrogen bonding.

Experimental Workflow for Solubility Determination

The following diagram outlines the comprehensive workflow for determining the solubility of 2-fluoro-5-(pentafluoroethoxy)pyridine.

Caption: Experimental workflow for determining the solubility of 2-fluoro-5-(pentafluoroethoxy)pyridine.

Detailed Experimental Protocols

Materials and Reagents

-

Solute: 2-fluoro-5-(pentafluoroethoxy)pyridine (>98% purity)

-

Solvents: A range of analytical grade organic solvents with varying polarities (see Table 1).

-

Equipment: Analytical balance, vortex mixer, thermostatically controlled shaker, centrifuge, HPLC system with a UV detector, volumetric flasks, and syringes with filters.

Solvent Selection Rationale

The choice of solvents is critical for constructing a comprehensive solubility profile. The selected solvents should span a range of polarities and functional groups to provide a holistic understanding of the solute's behavior.

Table 1: Proposed Organic Solvents for Solubility Screening

| Solvent | Class | Rationale |

| Hexane | Nonpolar, Aprotic | Baseline for nonpolar solubility |

| Toluene | Nonpolar, Aprotic, Aromatic | Assesses π-π interactions |

| Dichloromethane | Polar, Aprotic | Common solvent for organic reactions |

| Acetone | Polar, Aprotic | Common polar solvent |

| Ethyl Acetate | Polar, Aprotic | Ester functionality, common in synthesis |

| Acetonitrile | Polar, Aprotic | Common HPLC mobile phase component |

| Methanol | Polar, Protic | Assesses hydrogen bonding potential |

| Ethanol | Polar, Protic | Common formulation solvent |